2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride
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Overview
Description
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride is a chemical compound that has garnered significant interest in various fields of research due to its unique structural properties and reactivity. This compound features a difluoromethyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(difluoromethyl)-5-fluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation processes, where the reaction conditions are optimized for high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidative transformations can lead to the formation of sulfonic acids or sulfonyl peroxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, sulfonyl fluorides, and sulfonic acids .
Scientific Research Applications
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group acts as an electrophilic center, facilitating the substitution reactions that are crucial for its biological and chemical activities . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl chlorides and fluorinated benzene derivatives, such as:
- 2-(Trifluoromethyl)-5-fluorobenzene-1-sulfonyl chloride
- 2-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride
- 2-(Difluoromethyl)-5-chlorobenzene-1-sulfonyl chloride
Uniqueness
The uniqueness of 2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride lies in its specific combination of functional groups, which imparts distinct reactivity and properties.
Properties
CAS No. |
2613381-38-5 |
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Molecular Formula |
C7H4ClF3O2S |
Molecular Weight |
244.6 |
Purity |
95 |
Origin of Product |
United States |
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